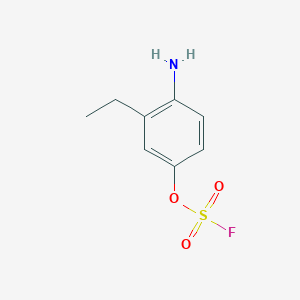

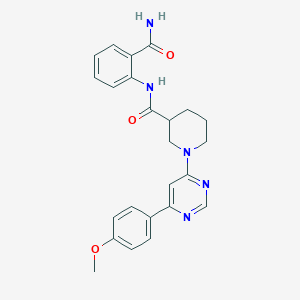

1-Amino-2-ethyl-4-fluorosulfonyloxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Amino-2-ethyl-4-fluorosulfonyloxybenzene” is likely a fluorinated aromatic compound. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and material sciences due to their unique properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve electrophilic aromatic substitution, a common method for introducing substituents to aromatic rings .Aplicaciones Científicas De Investigación

Chemical Modification of Membranes

Research by Knauf and Rothstein (1971) explored the effects of various amino-reactive reagents, including 1-fluoro-2,4-dinitrobenzene, on ion permeability in human red blood cells. They found that these reagents, including those similar to 1-Amino-2-ethyl-4-fluorosulfonyloxybenzene, can significantly alter ion flows across cell membranes, impacting both anion and cation permeability (Knauf & Rothstein, 1971).

Serum Amino Acids Determination

Rapp (1963) studied the reaction of 1-fluoro-2,4 dinitrobenzene with amino acids for serum amino acids assay. This research underscores the potential application of similar compounds in clinical chemistry for biomarker detection and analysis (Rapp, 1963).

Dyeing Properties in Textiles

Koh, Greaves, and Kim (2004) investigated the alkali-hydrolysis kinetics of 4-amino-4′-fluorosulfonylazobenzene disperse dyes, highlighting their excellent dyeing fastness properties on poly(ethylene terephthalate). This suggests the use of 1-Amino-2-ethyl-4-fluorosulfonyloxybenzene in textile industry for enhancing fabric coloration and durability (Koh, Greaves, & Kim, 2004).

Genetically Encoded Covalent Bonding in Proteins

Liu et al. (2021) described the genetic encoding of fluorosulfonyloxybenzoyl-l-lysine for expansive covalent bonding of proteins via SuFEx chemistry. This innovative application in protein engineering and biotherapeutic research can lead to advancements in drug development and molecular biology (Liu et al., 2021).

Environmental Applications

Research on the autoxidation reactions of different aromatic o-Aminohydroxynaphthalenes, which are structurally related to 1-Amino-2-ethyl-4-fluorosulfonyloxybenzene, was conducted by Kudlich et al. (1999). These compounds are significant in understanding the environmental fate and breakdown of azo dyes under aerobic conditions, thus aiding in environmental conservation efforts (Kudlich et al., 1999).

Synthesis and Polymerization in Material Science

A study by Hart and Timmerman (1960) on the synthesis and polymerization of fluorosulfonylaryl monomers, including compounds related to 1-Amino-2-ethyl-4-fluorosulfonyloxybenzene, highlights its potential in creating diverse polymers and copolymers with various industrial applications (Hart & Timmerman, 1960).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-amino-2-ethyl-4-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO3S/c1-2-6-5-7(3-4-8(6)10)13-14(9,11)12/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOKWKSVSJPSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OS(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-ethyl-4-fluorosulfonyloxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2749944.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749957.png)

![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2749959.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2749961.png)

![Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2749962.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2749964.png)

![2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2749966.png)